Cas no 1864003-47-3 ((?)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride)
(?)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride
- (+/-)-trans-4-(3-Thienyl)-pyrrolidine-3-carboxylic acid-HCl
- (+/-)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride
- (?)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride
- (3R,4S)-4-thiophen-3-ylpyrrolidine-3-carboxylic acid;hydrochloride
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- MDL: MFCD06659325
- Inchi: 1S/C9H11NO2S.ClH/c11-9(12)8-4-10-3-7(8)6-1-2-13-5-6;/h1-2,5,7-8,10H,3-4H2,(H,11,12);1H/t7-,8+;/m1./s1
- InChI Key: KIHGPXIBDLXYET-WLYNEOFISA-N
- SMILES: Cl.S1C=CC(=C1)[C@H]1CNC[C@@H]1C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 210
- Topological Polar Surface Area: 77.6
(?)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(?)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T776798-2.5mg |
(?)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride |
1864003-47-3 | 2.5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T776798-5mg |
(?)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride |
1864003-47-3 | 5mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T776798-25mg |
(?)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride |
1864003-47-3 | 25mg |
$ 160.00 | 2022-06-02 | ||
| Ambeed | A752325-1g |
(+/-)-TRans-4-(3-thienyl)-pyrrolidine-3-carboxylic acid-hcl |
1864003-47-3 | 95% | 1g |
$970.0 | 2024-07-28 | |
| abcr | AB530845-25 mg |
(±)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride; . |
1864003-47-3 | 25mg |
€181.30 | 2023-02-01 | ||
| abcr | AB530845-100 mg |
(±)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride; . |
1864003-47-3 | 100MG |
€295.50 | 2023-02-01 | ||
| abcr | AB530845-250 mg |
(±)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride; . |
1864003-47-3 | 250MG |
€524.00 | 2023-02-01 | ||
| abcr | AB530845-25mg |
(±)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride; . |
1864003-47-3 | 25mg |
€212.00 | 2023-09-01 | ||
| abcr | AB530845-100mg |
(±)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride; . |
1864003-47-3 | 100mg |
€367.00 | 2023-09-01 | ||
| abcr | AB530845-250mg |
(±)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride; . |
1864003-47-3 | 250mg |
€604.10 | 2023-09-01 |
(?)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride Suppliers
(?)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on (?)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride
(?)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride: A Comprehensive Overview
The compound with CAS No. 1864003-47-3, known as (?)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a pyrrolidine ring with a thienyl group and a carboxylic acid moiety. The thienyl group introduces aromaticity and potential electronic effects, while the pyrrolidine ring contributes to the molecule's flexibility and ability to interact with biological systems.
Recent studies have highlighted the potential of (?)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride as a lead compound in drug discovery. Its structure suggests possible applications in modulating various biological pathways, particularly those involving G-protein coupled receptors (GPCRs). The hydrochloride salt form of this compound is advantageous for pharmaceutical applications, as it enhances solubility and stability.
One of the most intriguing aspects of this compound is its stereochemistry. The trans configuration at the 4-position of the pyrrolidine ring is critical for its biological activity. This stereochemistry ensures proper molecular recognition and binding affinity to target proteins. Researchers have employed advanced computational methods, such as molecular docking and dynamics simulations, to elucidate the binding modes of this compound with its targets. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications.
Another area of active research involves the synthesis and optimization of (?)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride. Chemists have developed efficient synthetic routes to access this compound, often utilizing asymmetric catalysis to control stereochemistry. For instance, the use of chiral catalysts has enabled the selective formation of the desired enantiomer, which is crucial for pharmacological studies.
In terms of biological activity, this compound has shown promise in preclinical models. Studies have demonstrated its ability to modulate ion channels and neurotransmitter systems, making it a potential candidate for treating neurological disorders such as epilepsy or pain conditions. Additionally, its interaction with lipid membranes suggests applications in targeting membrane-associated proteins or serving as a component in drug delivery systems.
The incorporation of a thienyl group into the structure introduces unique electronic properties that can influence the molecule's reactivity and bioavailability. Researchers have explored how these properties affect pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is essential for advancing this compound into clinical trials.
Moreover, the pyrrolidine ring serves as a versatile scaffold for further chemical modifications. By appending different functional groups or substituents, chemists can fine-tune the molecule's properties to enhance its therapeutic potential. For example, substituting the thienyl group with other aromatic moieties could lead to derivatives with improved potency or selectivity.
In conclusion, (?)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride represents a compelling example of how structural complexity can be harnessed to design bioactive molecules. Its unique combination of stereochemistry, aromaticity, and functional groups positions it as a valuable tool in both academic research and industrial drug development. As research continues to uncover its full potential, this compound may pave the way for innovative therapeutic interventions in various disease areas.
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